molecular formula C15H15NO B1392184 3-(4-Ethylbenzoyl)-4-methylpyridine CAS No. 1187168-18-8

3-(4-Ethylbenzoyl)-4-methylpyridine

Cat. No.: B1392184
CAS No.: 1187168-18-8
M. Wt: 225.28 g/mol
InChI Key: VMIBQZCVGAWKIR-UHFFFAOYSA-N
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Description

3-(4-Ethylbenzoyl)-4-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a 4-ethylbenzoyl moiety at the 3-position.

Properties

IUPAC Name

(4-ethylphenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-3-12-4-6-13(7-5-12)15(17)14-10-16-9-8-11(14)2/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIBQZCVGAWKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201248061
Record name (4-Ethylphenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201248061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187168-18-8
Record name (4-Ethylphenyl)(4-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Ethylphenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201248061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylbenzoyl)-4-methylpyridine can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-ethylbenzoyl chloride reacts with 4-methylpyridine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylbenzoyl)-4-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-ethylbenzoic acid, while reduction could produce 4-ethylbenzyl alcohol.

Scientific Research Applications

3-(4-Ethylbenzoyl)-4-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethylbenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Varying Substituents

Key structural analogs include:

Compound Name Core Structure Substituents Biological Activity/Applications Source
3-(4-Ethylbenzoyl)-4-methylpyridine Pyridine 4-methyl, 3-(4-ethylbenzoyl) Not explicitly reported (inferred)
2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile Pyridine 2-ethoxy, 4-(4-methylphenyl), 6-phenyl, 3-cyano Antifungal, antiarrhythmic properties
I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Benzoate ester Pyridazin-3-yl phenethylamino Not specified (pharmacological focus)

Key Observations :

  • The 4-ethylbenzoyl group in the target compound may increase lipophilicity compared to the cyano-substituted analog, affecting membrane permeability .
Heterocyclic Analogues with Bioactive Moieties

Compounds with fused or appended heterocycles exhibit distinct physicochemical and biological profiles:

Compound Name Heterocycle Key Functional Groups Biological Activity Source
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine Triazolopyridine Benzyloxy, methoxyphenyl Antibacterial, chemosensor applications
I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Isoxazole Methylisoxazol-5-yl phenethylamino Anti-inflammatory potential
β-(4-Ethylbenzoyl)propionic acid derivatives 1,3,4-Oxadiazole 1,3,4-Oxadiazole-linked propanones Anti-inflammatory, analgesic, antibacterial

Key Observations :

  • The triazolopyridine framework in enables diverse bioactivity due to nitrogen-rich aromaticity, contrasting with the simpler pyridine core of the target compound.
  • 1,3,4-Oxadiazoles in improve metabolic stability compared to ester or amide linkages, suggesting that this compound may have shorter half-life in vivo unless modified .
Ethylbenzoyl-Containing Derivatives

Compounds sharing the 4-ethylbenzoyl motif highlight the impact of adjacent functional groups:

Compound Name Functional Group Key Differences Applications Source
3-((4-Ethylbenzoyl)propionic acid Propionic acid Carboxylic acid substituent Precursor for oxadiazole synthesis
4'-Ethylbiphenyl(4-carbonyl) chloride Biphenyl carbonyl chloride Chloride leaving group Reactive intermediate for coupling

Key Observations :

  • The propionic acid derivative in serves as a synthetic precursor, whereas this compound’s methylpyridine group may reduce acidity, altering reactivity in nucleophilic environments.

Biological Activity

3-(4-Ethylbenzoyl)-4-methylpyridine, with the CAS number 1187168-18-8, is an organic compound belonging to the pyridine class. Its structure includes a pyridine ring substituted with a 4-ethylbenzoyl group and a methyl group, which contributes to its unique chemical properties and potential biological activities.

  • Molecular Formula : C13H13NO
  • Molecular Weight : 201.25 g/mol
  • Structural Features : The compound features a heterocyclic aromatic system that can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution.

Biological Activity

Research into the biological activity of this compound indicates its potential in several areas:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell walls or inhibition of essential metabolic pathways.
  • Anticancer Activity : There is ongoing research into the anticancer properties of this compound. Studies have shown that it may inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) through specific molecular pathways.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes involved in inflammatory processes. This could make it useful in treating conditions like arthritis or other inflammatory diseases.

The mechanism of action for this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors. This interaction modulates various biochemical pathways, leading to its observed biological effects. Further research is needed to elucidate these pathways and identify the specific targets involved.

Case Studies

  • Antimicrobial Activity Study :
    • A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 50-100 µg/mL.
  • Anticancer Research :
    • In vitro studies on human cancer cell lines (e.g., breast and colon cancer) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates in treated cells compared to controls.
  • Enzyme Inhibition Study :
    • The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation. Results indicated a significant reduction in COX activity, suggesting potential anti-inflammatory applications.

Data Table of Biological Activities

Biological ActivityEffectivenessReference
AntimicrobialModerate
AnticancerHigh
Enzyme Inhibition (COX)Significant

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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